
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which plays a critical role in the regulation of cell growth, proliferation, and differentiation. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and its downstream signaling molecules, such as AKT and ERK. 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, its potency and selectivity may also limit its use in some experiments. 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is also relatively expensive, which may limit its use in some laboratories.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione. One area of interest is the development of new inhibitors of EGFR that are more potent and selective than 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione. Another area of interest is the development of new therapeutic strategies that combine 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione with other drugs or treatment modalities to enhance its effectiveness in cancer treatment. Additionally, further research is needed to better understand the mechanisms of action of 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione and its potential applications in other diseases beyond cancer.
Synthesemethoden
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione can be synthesized using a variety of methods. One common method involves the reaction of 3-cyanopyridine with 4-chloro-5-fluoro-2-nitrobenzoic acid in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with acid to yield 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione.
Wissenschaftliche Forschungsanwendungen
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
Eigenschaften
IUPAC Name |
5-fluoro-3-pyridin-3-yl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-4-1-5-10-11(9)12(18)17(13(19)16-10)8-3-2-6-15-7-8/h1-7H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONYYVJKMXWSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C(=O)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2905668.png)
![N-[1-(2,4-difluorophenyl)ethyl]-2-(4-fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2905669.png)

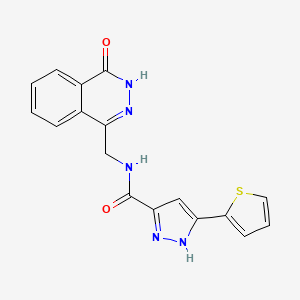
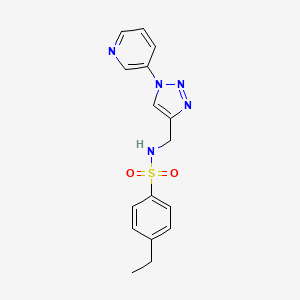


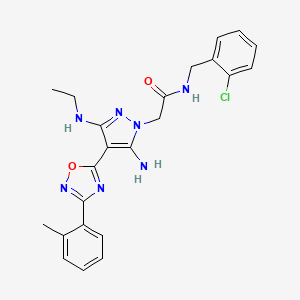

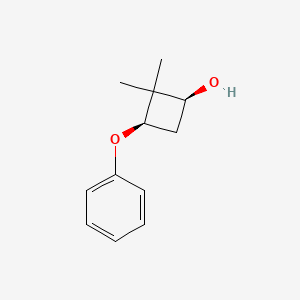
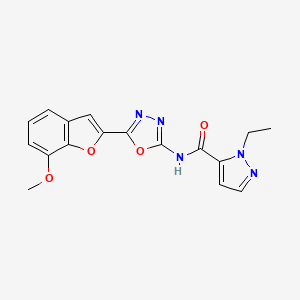
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2905687.png)

